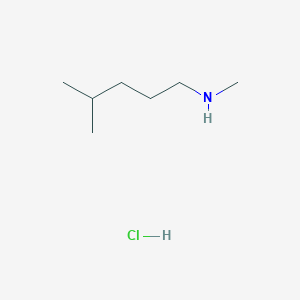

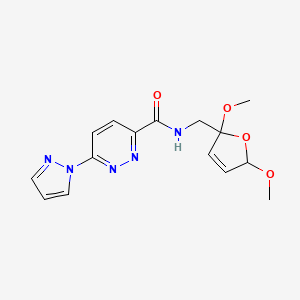

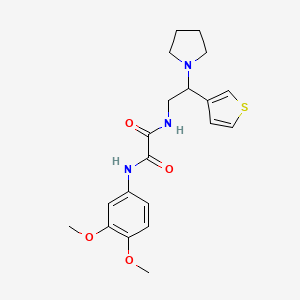

![molecular formula C21H22N4O5S2 B2953163 1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane CAS No. 941244-16-2](/img/structure/B2953163.png)

1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the nitro group, and the formation of the sulfonyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the azepane ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

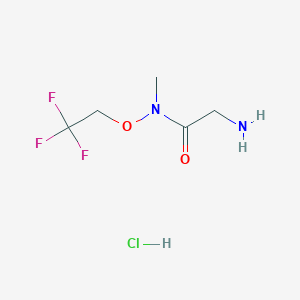

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the sulfanyl group could react with an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group might make the compound more polar, while the sulfanyl group could contribute to its reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Smiles Rearrangement and Synthesis of Diarylacetylenes

The Smiles rearrangement technique has been utilized to synthesize diarylacetylenes bearing electron-withdrawing groups. This method involves reacting nitrobenzyl benzothiazol-2-yl sulfones and nitrobenzyl 1-phenyl-1H-tetrazol-5-yl sulfones with chlorides of aromatic acids, forming β-acyl derivatives that undergo the Smiles rearrangement. This results in the formation of nitrophenyl arylacetylenes, showcasing the utility of nitrobenzyl sulfones in chemical synthesis (Bujok & Mąkosza, 2019).

Chemo-selective Synthesis of Arylsulphanyl Derivatives

A chemo-selective synthesis approach has been developed for N-[(4-nitrophenyl)sulphanyl] derivatives starting from specific azirines. This synthesis pathway is crucial for exploring the steric and electronic properties of compounds, aiming to design more potent analogues for various applications, including potential antihyperglycemic agents (Prugovečki et al., 2006).

Material Science Applications

Polymeric Materials from Sulfone Compounds

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including nitrophenyl sulfone derivatives, has shown promising results for materials with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are of interest for optical applications due to their unique properties (Tapaswi et al., 2015).

Catalysis and Green Chemistry

Nitro-Functionalized Imidazolium Salts as Solvent Alternatives

The exploration of nitro-functionalized imidazolium salts, such as 1-methyl-3-(4-nitrobenzyl)imidazolium salts, as alternatives to traditional solvents like nitromethane for organic and catalytic reactions underscores the push towards greener chemistry. These salts offer advantages in terms of safety, environmental impact, and reusability in various synthesis and catalysis contexts (Ren et al., 2011).

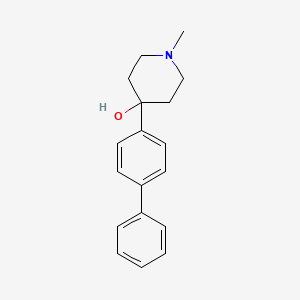

Mécanisme D'action

Target of action

The exact target of this compound is unknown. Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to target glycogen synthase kinase-3 beta .

Mode of action

The mode of action is typically determined by the compound’s interaction with its target. In the case of the similar compound mentioned above, it likely forms a bond with the target protein, leading to changes in the protein’s function .

Biochemical pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. If it does indeed target glycogen synthase kinase-3 beta like the similar compound, it could potentially affect pathways related to energy metabolism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c26-25(27)18-10-8-16(9-11-18)15-31-21-23-22-20(30-21)17-6-5-7-19(14-17)32(28,29)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKQTMSOHAKURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)

![3-[(4-Phenylbenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)

![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)